Lithium isopropylamide Lithium isopropylamide
Brand Name: Vulcanchem
CAS No.: 38225-32-0
VCID: VC14312555
InChI: InChI=1S/C3H8N.Li/c1-3(2)4;/h3-4H,1-2H3;/q-1;+1
SMILES:
Molecular Formula: C3H8LiN
Molecular Weight: 65.1 g/mol

Lithium isopropylamide

CAS No.: 38225-32-0

Cat. No.: VC14312555

Molecular Formula: C3H8LiN

Molecular Weight: 65.1 g/mol

* For research use only. Not for human or veterinary use.

Lithium isopropylamide - 38225-32-0

Specification

CAS No. 38225-32-0
Molecular Formula C3H8LiN
Molecular Weight 65.1 g/mol
IUPAC Name lithium;propan-2-ylazanide
Standard InChI InChI=1S/C3H8N.Li/c1-3(2)4;/h3-4H,1-2H3;/q-1;+1
Standard InChI Key NRUBUZBAZRTHHX-UHFFFAOYSA-N
Canonical SMILES [Li+].CC(C)[NH-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Aggregation States

LDA possesses the molecular formula C6H14LiN\text{C}_6\text{H}_{14}\text{LiN}, corresponding to a lithium salt of the diisopropylamide anion . Its structure in solution is highly solvent-dependent:

  • In tetrahydrofuran (THF), LDA exists primarily as a solvated dimer (Li2N2(CH(CH3)2)42THF\text{Li}_2\text{N}_2(\text{CH}(\text{CH}_3)_2)_4 \cdot 2\text{THF}) .

  • In nonpolar solvents like toluene, temperature-dependent oligomerization occurs, favoring trimers and tetramers at room temperature .

This aggregation profoundly influences reactivity. For example, dimeric LDA in THF exhibits slower deprotonation kinetics compared to higher oligomers in toluene due to solvation effects .

Table 1: Key Physical Properties of LDA

PropertyValue
Molecular Weight107.14 g/mol
Density (25°C)0.864 g/mL (solution in THF)
Melting PointDecomposes above 65°C
SolubilitySoluble in THF, ethers; reacts with water
pKa (THF)36

Reactivity and Mechanistic Insights

Deprotonation Mechanisms

LDA’s efficacy stems from its ability to abstract protons from weakly acidic substrates (pKa ≤ 35 in THF) . Notable features:

  • Kinetic vs Thermodynamic Control: At −78°C, LDA preferentially forms less substituted enolates (kinetic products), while warmer conditions favor thermodynamically stable isomers .

  • LiCl Catalysis: Trace LiCl (0.5 mol%) accelerates ortholithiation rates by 100-fold via mixed tetramer intermediates .

Ortholithiation Case Study

In the reaction of 2,6-difluoropyridine with LDA:

  • Initial deprotonation at −78°C yields aryllithium intermediate .

  • Warming to 0°C triggers nucleophilic substitution, forming 2-fluoro-6-(diisopropylamino)pyridine .
    Rate studies reveal a substrate-assisted deaggregation pathway where LDA dimer dissociates upon binding to the aromatic substrate .

Synthetic Applications

Enolate Generation

LDA’s steric bulk directs regioselective enolization. For example, in methyl cyclohexanone:

CH3C(O)CH2RLDACH2C(O)CHRLi\text{CH}_3\text{C(O)CH}_2\text{R} \xrightarrow{\text{LDA}} \text{CH}_2\text{C(O)CHRLi}

The less hindered α-hydrogen is abstracted, yielding the kinetic enolate .

Directed Ortho Metalation (DoM)

LDA enables precise functionalization of aromatic rings. A 2025 study demonstrated its use in synthesizing polyfluorinated biaryl compounds via iterative ortholithiation .

Elimination Reactions

While less common, LDA promotes Hofmann-type eliminations, favoring less substituted alkenes due to steric constraints .

Solvent and Additive Effects

THF vs Hydrocarbon Solvents

  • THF: Stabilizes dimeric LDA, slowing reactivity but enhancing selectivity .

  • Toluene: Promotes oligomerization, increasing base strength at the cost of control .

Hemilabile Ligands

Hexamethylphosphoramide (HMPA) additives modify LDA’s aggregation state, enabling dehydrohalogenation of recalcitrant substrates .

Industrial and Pharmaceutical Relevance

Process Optimization

Batch-dependent reactivity in commercial LDA (up to 100-fold rate variations) underscores the need for rigorous quality control . Recent advances in in situ FTIR monitoring allow real-time reaction optimization .

API Synthesis

LDA features in key steps for antidepressants (e.g., sertraline) and antiviral agents, where its low nucleophilicity prevents unwanted side reactions .

Emerging Research Directions

Computational Modeling

DFT studies have elucidated transition states in LDA-mediated reactions, enabling a priori prediction of regioselectivity .

Sustainable Chemistry

Efforts to replace THF with cyclopentyl methyl ether (CPME) aim to improve reaction safety and reduce environmental impact .

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